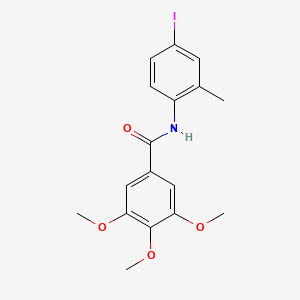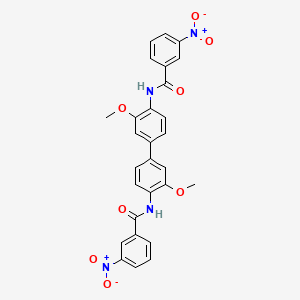![molecular formula C29H24N2O4 B11693049 2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11693049.png)
2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-ona, 2,2-dimetil-5-[5-(3-nitrofenil)furan-2-il]-2,3,5,6-tetrahidrobenzo[a]fenantridina es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4(1H)-ona, 2,2-dimetil-5-[5-(3-nitrofenil)furan-2-il]-2,3,5,6-tetrahidrobenzo[a]fenantridina generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen la formación del anillo furano, la introducción del grupo nitrofenilo y la construcción del núcleo de benzo[a]fenantridinona. Los reactivos comunes utilizados en estos pasos incluyen varios ácidos, bases y catalizadores para facilitar las reacciones en condiciones controladas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables para garantizar una calidad y eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
4(1H)-ona, 2,2-dimetil-5-[5-(3-nitrofenil)furan-2-il]-2,3,5,6-tetrahidrobenzo[a]fenantridina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos nitro en aminas o reducir otros grupos funcionales.
Sustitución: Las reacciones de sustitución electrófila y nucleófila se pueden utilizar para introducir nuevos sustituyentes en los anillos aromáticos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir quinonas u otros derivados oxigenados, mientras que la reducción podría producir aminas u otras formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas o como un reactivo en diversas reacciones orgánicas.
Biología: Su estructura única puede permitirle interactuar con moléculas biológicas, convirtiéndolo en un candidato para el desarrollo de fármacos o estudios bioquímicos.
Medicina: Las posibles aplicaciones terapéuticas podrían incluir su uso como agente antiinflamatorio, anticancerígeno o antimicrobiano, dependiendo de su actividad biológica.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 4(1H)-ona, 2,2-dimetil-5-[5-(3-nitrofenil)furan-2-il]-2,3,5,6-tetrahidrobenzo[a]fenantridina dependería de sus interacciones específicas con los objetivos moleculares. Los mecanismos potenciales podrían incluir:
Unión a enzimas: El compuesto puede inhibir o activar enzimas uniéndose a sus sitios activos.
Interacción con receptores: Podría interactuar con receptores celulares, modulando vías de transducción de señales.
Intercalación de ADN: El compuesto podría intercalarse en el ADN, afectando la expresión génica y la función celular.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 4(1H)-ona, 2,2-dimetil-5-[5-(3-nitrofenil)furan-2-il]-2,3,5,6-tetrahidrobenzo[a]fenantridina incluyen otros derivados de benzo[a]fenantridinona, compuestos que contienen furano y moléculas sustituidas con nitrofenilo.
Unicidad
Lo que distingue a este compuesto es su combinación de características estructurales, que pueden conferir propiedades químicas y biológicas únicas. Su disposición específica de grupos funcionales podría resultar en una reactividad e interacciones distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C29H24N2O4 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C29H24N2O4/c1-29(2)15-21-26-20-9-4-3-6-17(20)10-11-22(26)30-28(27(21)23(32)16-29)25-13-12-24(35-25)18-7-5-8-19(14-18)31(33)34/h3-14,28,30H,15-16H2,1-2H3 |
Clave InChI |
OVOCTRDRSWJUQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692974.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692976.png)

![N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11692985.png)
![2-Hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11692995.png)
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693002.png)
![N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11693009.png)
![4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B11693013.png)
![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693033.png)

![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11693048.png)
